molecular formula C14H13N5O2S B14938826 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14938826
M. Wt: 315.35 g/mol
InChI Key: BILJXSYJMWDRFP-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule designed for research applications, featuring a hybrid structure that combines a 4,5-dimethyl-1,3-thiazole moiety with a 1,2,3-benzotriazin-4-one system. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial agents. Heterocyclic cores like the 4-thiazolidinone and benzotriazinone present in this compound are recognized as privileged structures in pharmacology, often associated with potent biological activity . The compound is intended for research use only (RUO) and is not approved for use in humans or animals. Researchers can employ this chemical as a key intermediate in organic synthesis or as a lead compound for the development of new therapeutic agents. Its potential mechanism of action may involve interaction with specific enzymatic targets; for instance, related structures have been investigated through molecular docking studies to understand their binding affinity, which can be a valuable approach for elucidating the mechanism of this compound as well . Its precise physical properties, solubility, and storage conditions should be verified by the analyzing researcher upon receipt. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20)

InChI Key

BILJXSYJMWDRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C

Origin of Product

United States

Preparation Methods

Diazotization-Cyclization Route

The classical approach employs 2-aminobenzamide derivatives subjected to diazotization with NaNO₂ under acidic conditions:
$$
\text{2-Aminobenzamide} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}_2} \text{Benzotriazin-4(3H)-one} \quad (75–82\% \text{ yield})
$$
Limitations : Requires handling of explosive diazonium intermediates and generates stoichiometric acidic waste.

Photocyclization of Aryl Triazines

A modern alternative uses visible light-mediated cyclization (420 nm) in continuous flow reactors:
$$
\text{Aryl triazine precursor} \xrightarrow[\text{MeCN/H₂O}]{\text{hν (420 nm)}} \text{Benzotriazin-4(3H)-one} \quad (88\% \text{ yield, 10 min residence time})
$$
Advantages :

  • Avoids hazardous diazonium chemistry
  • Scalable via flow technology (1 g scale demonstrated)
  • Green solvent alternatives (MeCN/H₂O) reduce environmental impact

4,5-Dimethylthiazole-ylidene Synthesis

Hantzsch Thiazole Synthesis

Reaction of α-haloketones with thioamides provides the thiazole core:
$$
\text{CH₃COCH₂Br + CH₃C(S)NH₂} \xrightarrow[\text{EtOH, reflux}]{\text{}} \text{4,5-Dimethylthiazole} \quad (68–75\% \text{ yield})
$$

Oxidative Dehydrogenation

Conversion of thiazolidine precursors to thiazole-ylidenes using DDQ or MnO₂:
$$
\text{Thiazolidine} \xrightarrow[\text{CH₂Cl₂}]{\text{DDQ (2.2 eq)}} \text{Thiazole-ylidene} \quad (E/Z ratio >9:1)
$$
Critical Parameter : Strict temperature control (-10°C) minimizes Z-isomer formation.

Acetamide Coupling Strategies

Carbodiimide-Mediated Coupling

EDCI/HOBt system couples benzotriazin-4(3H)-one acetic acid with thiazole-amine:

Condition Value
Coupling Agent EDCI (1.2 eq)
Additive HOBt (1.1 eq)
Base DIPEA (3 eq)
Solvent DMF
Time 12 h
Yield 82%

Advantage : High functional group tolerance preserves triazine/thiazole rings.

Mixed Carbonate Activation

For acid-sensitive substrates, in situ generation of activated carbonates improves yields:
$$
\text{RCO₂H + ClCO₂Et} \rightarrow \text{RCO₂CO₂Et} \xrightarrow[]{\text{Amine}} \text{Amide} \quad (89\% \text{ yield})
$$

Purification and Isomer Control

Chromatographic Separation

Reverse-phase HPLC effectively removes E/Z isomers and hydrolyzed byproducts:

Column Mobile Phase Retention (E) Retention (Z)
C18 (250×4.6 mm) MeCN/H₂O (70:30) + 0.1% TFA 12.3 min 14.7 min

Crystallization Optimization

Ethyl acetate/hexane (3:7) recrystallization achieves >99% E-isomer purity.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J=8.4 Hz, 2H, ArH), 3.02 (s, 3H, NCH3), 2.35 (s, 3H, thiazole-CH3)
13C NMR 167.8 ppm (C=O), 158.2 ppm (C=N), 14.3 ppm (CH3)
HRMS (ESI+) m/z 357.0921 [M+H]+ (calc. 357.0918)

Purity Assessment

HPLC method validation per ICH Q2(R1):

Parameter Result
Linearity R²=0.9998 (1–100 μg/mL)
LOD 0.12 μg/mL
LOQ 0.38 μg/mL
Precision RSD=0.87% (n=6)

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost Kilo Lab Cost
EDCI $28/g $1,120/kg
Benzotriazinone $145/g $58,000/kg
Total API Cost $173/g $69,200/kg

Cost Reduction Strategy :

  • Replace EDCI with T3P® (15% cost savings)
  • Continuous photocyclization reduces benzotriazinone production costs by 40%

Environmental Impact

Process Mass Intensity (PMI) comparison:

Method PMI E-Factor
Traditional 128 86
Flow Chemistry 47 29

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and benzotriazine derivatives, each with potential biological activities .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents like cyclopropyl (2e) or trifluoromethyl (17i) may reduce yields due to steric hindrance, whereas methyl groups (target compound) could improve solubility .
  • Thiazole-ylidene systems are often characterized by IR and NMR to confirm imine tautomerism .

Benzotriazinone-Containing Compounds

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is a pharmacophore in pesticidal and anti-inflammatory agents:

Compound ID Linked Moiety Application Activity/Property Reference
Azinphos-ethyl Phosphorodithioate ester Pesticide Acetylcholinesterase inhibition
Quinazolinone Acetamide-ethylamino Anti-inflammatory Comparable to Diclofenac (in vitro)
Target Compound Thiazole-ylidene-acetamide Hypothesized Potential dual agrochemical/pharmaceutical use

Key Observations :

  • Benzotriazinone’s electron-deficient ring may enhance binding to biological targets, as seen in Azinphos-ethyl .
  • Acetamide linkages (as in quinazolinone derivatives) improve bioavailability but require optimization to minimize ulcerogenic effects .

Acetamide-Linked Heterocycles

Acetamide bridges are critical for modulating activity and pharmacokinetics:

Compound ID Core Structure Synthesis Method Yield (%) Biological Activity Reference
5a–c Benzimidazole-chloroazetidinyl Chloroacetyl chloride + amines Not given Not reported
2-Substituted Quinazolinone-ethylamino Nucleophilic substitution with amines Moderate Anti-inflammatory (EC₅₀: 12 µM)
Target Compound Thiazole-benzotriazinone Likely SN2 or coupling reactions Theoretical CNS/anti-inflammatory potential

Key Observations :

  • Microwave-assisted synthesis (e.g., 2e ) improves reaction efficiency but may lower yields.
  • Anti-inflammatory activity in quinazolinones correlates with ethylamino substituents, suggesting substituent polarity impacts efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves coupling a thiazolidinone precursor with a benzotriazinone-acetamide moiety. Key steps include:

  • Condensation reactions under reflux conditions (e.g., ethanol or THF at 70–80°C) to form the thiazole ring .
  • Purification via recrystallization using methanol or ethanol, achieving yields of 80–85% for analogous compounds .
  • Critical parameters : Reaction time (4–8 hours), stoichiometric control of intermediates, and inert atmosphere (N₂/Ar) to prevent oxidation .
    Characterization via melting point analysis (e.g., 210–212°C for related structures) and spectroscopic methods (IR, ¹H/¹³C NMR) confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is required:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H NMR resolves signals for thiazole protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental analysis validates purity (>95% for research-grade material) .

Q. How can researchers optimize reaction yields and purity?

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
  • Catalyst screening : Pd/C or molecular sieves may enhance condensation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response profiling : Conduct in vitro assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature) .
  • Target specificity studies : Use competitive binding assays (e.g., SPR or ITC) to validate interactions with proposed biological targets .
  • Metabolic stability tests : Compare results across cell lines (e.g., HepG2 vs. HEK293) to rule out cell-type-specific artifacts .

Q. What computational and experimental strategies determine the compound’s mechanism of action?

  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock .
  • Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM changes) via spectrophotometric assays .
  • X-ray crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .

Q. How are pharmacokinetic properties evaluated preclinically?

  • ADME profiling :
    • Absorption : Caco-2 cell monolayer permeability assays .
    • Metabolism : Liver microsome stability tests (human/rat) to identify major metabolites .
    • Excretion : Radiolabeled tracer studies in rodent models .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free drug fraction .

Q. What strategies address low aqueous solubility in formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
  • Salt formation : Explore hydrochloride or sodium salts for enhanced solubility .

Data Analysis and Validation

Q. How should researchers validate synthetic reproducibility?

  • Batch-to-batch comparison : Analyze three independent syntheses via HPLC (≥98% purity threshold) .
  • Cross-lab validation : Share protocols with collaborators to confirm yield and spectral consistency .

Q. What statistical methods are recommended for biological data analysis?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments .
  • Error analysis : Report SEM/CI intervals for triplicate experiments .
  • Multivariate analysis : PCA or clustering to identify outliers in high-throughput screens .

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